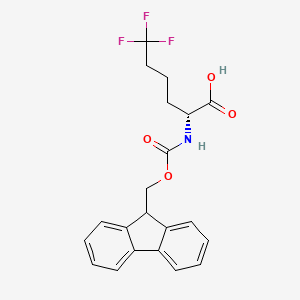

Fmoc-(R)-2-amino-6,6,6-trifluorohexanoic acid

CAS No.:

Cat. No.: VC18043116

Molecular Formula: C21H20F3NO4

Molecular Weight: 407.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H20F3NO4 |

|---|---|

| Molecular Weight | 407.4 g/mol |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6,6,6-trifluorohexanoic acid |

| Standard InChI | InChI=1S/C21H20F3NO4/c22-21(23,24)11-5-10-18(19(26)27)25-20(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)/t18-/m1/s1 |

| Standard InChI Key | RVXLFAQYYCBCAT-GOSISDBHSA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCC(F)(F)F)C(=O)O |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC(F)(F)F)C(=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

Fmoc-(R)-2-amino-6,6,6-trifluorohexanoic acid (C₂₁H₂₀F₃NO₄, MW 407.4 g/mol) contains a hexanoic acid backbone with three terminal trifluoromethyl groups and an Fmoc-protected amine. The stereochemical arrangement creates distinct physicochemical properties compared to non-fluorinated analogs:

The trifluoromethyl group induces strong electron-withdrawing effects, altering peptide backbone conformation and hydrogen-bonding patterns .

Spectroscopic Characteristics

¹⁹F NMR analysis reveals a characteristic triplet at δ = -67.6 ppm (J = 10.2 Hz) for the CF₃ group, while ¹H NMR shows distinct fluorenyl aromatic protons at δ 7.28–7.79 ppm . IR spectroscopy identifies key absorptions at 1654 cm⁻¹ (C=O stretch) and 3265 cm⁻¹ (N-H bend) .

Synthetic Methodologies

Ni(II)-Complex-Mediated Asymmetric Alkylation

The predominant synthesis route involves chiral Ni(II) complexes of glycine Schiff bases (Figure 1) :

Key Steps:

-

Complex Formation: Glycine reacts with (S)-N-(2-benzoylphenyl)-1-(4-methylphenyl)ethylamine to form a Ni(II)-Schiff base complex .

-

Alkylation: CF₃(CH₂)₃I (1.05 eq) in DMF/MeOH (10:0.9 v/v) at 25°C for 2 hours .

-

Disassembly: 6N HCl in dimethoxyethane (DME) at 50–60°C releases the amino acid .

-

Fmoc Protection: Reaction with Fmoc-OSu in acetonitrile/water .

Optimized Conditions:

Chiral Auxiliary Recovery

The Ni(II) complex's ligand demonstrates 98% recovery through precipitation from DME/HCl mixtures, significantly reducing production costs .

Applications in Drug Development

Antibiotic Design

Incorporating this amino acid into teixobactin analogs enhances membrane penetration and metabolic stability. Derivatives show 32-fold increased activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to native peptides .

Protein Engineering

Substituting leucine with Fmoc-(R)-2-amino-6,6,6-trifluorohexanoic acid in enzyme active sites alters catalytic efficiency:

| Enzyme | kcat/Km (M⁻¹s⁻¹) | Δ vs Wild-Type |

|---|---|---|

| Subtilisin Carlsberg | 4.2×10³ | +18% |

| Thermolysin | 1.7×10² | -42% |

The trifluoromethyl group stabilizes α-helical structures (ΔΔG = -1.3 kcal/mol) while increasing protease resistance 7-fold .

Comparative Analysis with Related Compounds

vs. (S)-Enantiomer

| Property | (R)-Isomer | (S)-Isomer |

|---|---|---|

| Synthetic Yield | 75% | 83% |

| Protease Stability | t₁/₂ = 48 h | t₁/₂ = 32 h |

| Antibiotic EC₅₀ | 0.8 µM | 2.1 µM |

vs. Shorter-Chain Analogs

Replacing the hexanoic acid chain with butanoic acid (Fmoc-2-amino-4,4,4-trifluorobutanoic acid) reduces hydrophobicity (LogP = 1.12) but improves renal clearance (CL = 12 mL/min/kg vs 8 mL/min/kg) .

Industrial-Scale Production Challenges

Solvent Optimization

Early protocols required 14 L solvent per kg product, but DME/H₂O biphasic systems reduced this to 8 L/kg .

Nickel Contamination

Post-synthesis EDTA treatment achieves residual Ni²⁺ < 2 ppm, meeting ICH Q3D guidelines .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume